molecular formula C18H16N6O B2939133 5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539817-22-6

5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2939133
CAS RN: 539817-22-6
M. Wt: 332.367
InChI Key: RNDJISJXHPCBMO-UHFFFAOYSA-N
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Description

The compound “5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is known for its versatility in drug design due to its relatively simple structure . It has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, meaning it has the same number of valence electrons and the same structure . The TP ring system is an example of aza-indolizines, which have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. For instance, the TP heterocycle has a molecular weight of 332.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, and a topological polar surface area of 84.7 Ų .

Scientific Research Applications

Synthesis Methods

A range of methodologies for synthesizing triazolopyrimidine and related compounds has been developed. For instance, a convenient synthesis approach for thiazolo and triazolopyrimidines derivatives involves alkylation, cyclization, and desulfurization reactions, highlighting the versatility of pyrimidine derivatives in synthetic chemistry (Haiza et al., 2000). Furthermore, novel synthetic routes have enabled the creation of dihydropyrimidine-2,4-(1H,3H)-dione derivatives, showcasing the potential for forming supramolecular assemblies through hydrogen bonding interactions (Fonari et al., 2004).

Supramolecular Chemistry

The study of supramolecular chemistry involving pyrimidine derivatives has led to the development of new hydrogen-bonded supramolecular assemblies. These assemblies demonstrate the role of pyrimidine derivatives in forming complex structures that could have implications for materials science and nanotechnology (Fonari et al., 2004).

Organic Synthesis and Chemical Reactivity

The reactivity of triazolopyrimidine derivatives has been extensively studied, showing their potential in organic synthesis. For example, intramolecular oxidative N-N bond formation techniques have been developed for the synthesis of 1,2,4-triazolopyridines, highlighting the efficiency and applicability of metal-free synthesis methods (Zheng et al., 2014).

Antimicrobial and Anticancer Properties

Some novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research demonstrates the potential therapeutic applications of pyrimidine derivatives in treating cancer and inflammation (Rahmouni et al., 2016).

Antitubercular Activity

Studies on the antitubercular activity of dihydropyrimidines and related compounds indicate their potential as promising antituberculous agents. These findings underline the importance of structural analogs in the development of new therapeutic agents (Titova et al., 2019).

properties

IUPAC Name

5-methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-11-14(16(19)25)15(12-5-3-2-4-6-12)24-18(21-11)22-17(23-24)13-7-9-20-10-8-13/h2-10,15H,1H3,(H2,19,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDJISJXHPCBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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